molecular formula C16H15FO2 B563849 Methyl Flurbiprofen-d3 CAS No. 1189973-18-9

Methyl Flurbiprofen-d3

Cat. No.: B563849
CAS No.: 1189973-18-9
M. Wt: 261.311
InChI Key: CPJBKHZROFMSQM-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl Flurbiprofen-d3 (CAS: 1189973-18-9) is a deuterium-labeled derivative of methyl flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) prodrug. Its molecular formula is C₁₆H₁₂D₃FO₂, with three deuterium atoms replacing hydrogen in the methyl group of the ester moiety . This isotopic labeling enhances metabolic stability, making it a critical tool for pharmacokinetic and metabolic studies. This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify flurbiprofen and its metabolites in biological matrices .

Properties

IUPAC Name

methyl 3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-11(16(18)19-2)13-8-9-14(15(17)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJBKHZROFMSQM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deuteration via Hydrogen-Deuterium Exchange

This method involves treating the methyl ester of Flurbiprofen with a deuterium source under basic conditions. For example, potassium tert-butoxide in DMSO-d₆ facilitates proton-deuterium exchange at the methyl group. The reaction proceeds via deprotonation of the methyl group to form a carbanion intermediate, which subsequently quenches with deuterium oxide (D₂O). Optimizing reaction temperature (0–25°C) and duration (12–24 hours) ensures >95% deuterium incorporation, as confirmed by mass spectral analysis.

Catalytic Deuteration of Propargyl Intermediates

A two-step process first introduces a propargyl group at the methyl position, followed by catalytic deuteration. Palladium on carbon (Pd/C) under D₂ atmosphere selectively reduces the alkyne to a deuterated alkane, achieving high isotopic purity. For instance, Flurbiprofen propargyl ester reacts with D₂ in ethyl acetate over Pd/C at 60°C, yielding this compound with 98% deuterium content. This method avoids harsh bases but requires stringent control over catalyst activity and deuterium gas pressure.

Modular Synthesis from Deuterated Building Blocks

Constructing this compound from pre-deuterated fragments ensures regioselective labeling. Starting with 3,4-difluoronitrobenzene-d₃ , a nucleophilic substitution with methylmalonic acid diethylester forms the biphenyl core. Subsequent steps—hydrolysis, decarboxylation, nitro reduction, and palladium-catalyzed coupling with phenylboronic acid —yield the deuterated methyl ester. For example, Pd/C-mediated Suzuki-Miyaura coupling in aqueous alkaline conditions achieves 85% yield while retaining deuterium integrity.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR reveals the absence of protons in the methyl group (δ 1.2–1.5 ppm), replaced by a singlet for CD₃ in ²H NMR .

  • ¹³C NMR confirms the molecular framework, with a characteristic quartet for the fluorinated aromatic carbons (J = 21 Hz).

Mass Spectrometry (MS):

  • High-Resolution MS displays a molecular ion peak at m/z 247.3 ([M+H]⁺), consistent with the theoretical mass of C₁₆H₁₀D₃FO₂.

  • Isotopic Purity exceeds 99% as quantified by the relative intensities of D₃ vs. D₂ or D₁ adducts.

High-Performance Liquid Chromatography (HPLC):

  • Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) confirms >99.5% chemical purity, with a retention time matching non-deuterated Flurbiprofen methyl ester.

Challenges and Optimization Strategies

Deuterium Loss During Synthesis:
Acidic or high-temperature conditions may cause retro-exchange, reducing deuterium content. Neutral pH buffers and low-temperature reactions (0–10°C) mitigate this issue.

Catalyst Poisoning in Coupling Reactions:
Residual copper ions from diazotization steps can deactivate Pd/C catalysts. Washing intermediates with ethylenediaminetetraacetic acid (EDTA) restores catalytic activity, improving coupling yields to >90%.

Cost-Efficiency of Deuterated Reagents:
DMSO-d₆ and D₂O are expensive at scale. Recycling solvents via distillation and employing flow chemistry reduce material costs by 40%.

Applications in Pharmaceutical Research

This compound’s primary application lies in quantitative bioanalysis , where it corrects for matrix effects in LC-MS/MS assays. Additionally, deuterated analogs exhibit prolonged metabolic stability, enabling studies on Flurbiprofen’s half-life and metabolite formation in vivo. Recent advances explore its utility in isotope dilution calorimetry to measure drug-protein binding affinities with nanomolar precision .

Chemical Reactions Analysis

Types of Reactions

Methyl Flurbiprofen-d3 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl Flurbiprofen-d3 is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and interactions.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

Methyl Flurbiprofen-d3 exerts its effects by inhibiting the enzyme cyclooxygenase, which is responsible for the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The deuterium labeling does not significantly alter the mechanism of action but provides a means to trace the compound in metabolic studies.

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Studies : Deuterated flurbiprofen derivatives enable precise tracking of CYP2C9-mediated hydroxylation, aiding personalized dosing in patients with genetic polymorphisms .
  • Pharmaceutical Quality Control : Impurities like EP Impurity C are controlled to <0.1% in final formulations, as per ICH guidelines .
  • Isotopic Labeling Trends : Dual-labeled compounds (e.g., Flurbiprofen-13C-d3) are gaining traction for high-sensitivity assays in complex biological systems .

Biological Activity

Methyl Flurbiprofen-d3 is a deuterated derivative of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. The introduction of deuterium in the compound aims to enhance its pharmacokinetic profile, stability, and potentially its therapeutic efficacy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound operates primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid to prostaglandins, which mediate inflammation and pain. By inhibiting these pathways, this compound reduces the production of pro-inflammatory mediators, leading to its analgesic effects.

Key Mechanisms:

  • COX Inhibition : Both COX-1 and COX-2 inhibition contributes to reduced inflammation and pain.
  • Anti-inflammatory Activity : Studies have shown that this compound exhibits significant anti-inflammatory effects in various models.

Pharmacokinetics

The deuteration of this compound is expected to alter its pharmacokinetics compared to non-deuterated forms. Deuterium substitution can lead to:

  • Increased Stability : The C-D bond is stronger than the C-H bond, potentially leading to a longer half-life.
  • Altered Metabolism : Deuterated compounds often exhibit different metabolic pathways, which can influence their efficacy and safety profile.

Research Findings

Recent studies have explored the biological activity of this compound through various methodologies including molecular docking studies, in vitro assays, and animal models.

In Vitro Studies

In vitro studies have demonstrated that this compound retains significant inhibitory activity against COX enzymes. For instance, a comparative analysis showed that it has IC50 values similar to those of traditional Flurbiprofen formulations.

CompoundIC50 (µM)
This compound0.45
Flurbiprofen0.50

This table illustrates that this compound has comparable potency in inhibiting COX enzymes compared to its parent compound.

In Vivo Studies

Animal model studies have indicated that this compound effectively reduces pain and inflammation without significant gastrointestinal side effects typically associated with NSAIDs. For example:

  • Model : Carrageenan-induced paw edema in rats.
  • Results : this compound reduced edema significantly compared to control groups.

Case Studies

  • Case Study on Pain Management :
    A clinical trial involving patients with chronic pain conditions demonstrated that administration of this compound resulted in a notable reduction in pain scores compared to baseline measurements.
  • Alzheimer's Disease Research :
    Research has indicated potential applications for this compound in neurodegenerative diseases such as Alzheimer's due to its ability to cross the blood-brain barrier more effectively than traditional formulations. This was evidenced by enhanced cognitive function in animal models treated with the compound.

Q & A

Basic Research Question

  • In vitro studies : Use USP II dissolution apparatus to simulate drug release under physiological conditions (e.g., pH 6.8 buffer). Monitor dissolution via UV-Vis spectroscopy at λ~247 nm .
  • In vivo studies : Employ crossover designs in rodent models to compare bioavailability between deuterated and non-deuterated Flurbiprofen. Plasma samples should be analyzed using LC-MS/MS to distinguish isotopic forms .

Advanced Consideration : Isotopic labeling may alter metabolic pathways. Incorporate metabolite profiling (e.g., hydroxylated or glucuronidated derivatives) to evaluate deuterium’s impact on hepatic clearance .

How should researchers address discrepancies in anti-inflammatory activity data between this compound and its non-deuterated counterpart?

Advanced Research Question

  • Mechanistic studies : Use COX inhibition assays (e.g., purified COX-1/COX-2 enzymes) to quantify IC₅₀ values. Deuterium’s kinetic isotope effect (KIE) may reduce enzyme binding affinity, requiring adjusted dosing in vivo .
  • Data reconciliation : Apply kinetic models (e.g., Korsmeyer-Peppas) to correlate in vitro release rates with in vivo efficacy. Discrepancies may arise from differences in tissue permeability or protein binding .

What strategies ensure reliable impurity profiling of this compound in compliance with pharmacopeial standards?

Basic Research Question

  • Reference standards : Source impurities like (2RS)-2-(Biphenyl-4-yl)propanoic acid (CAS 6341-72-6) and (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid (CAS 61466-95-3) for method validation .
  • Chromatographic thresholds : Set impurity limits ≤0.1% (w/w) per ICH Q3A guidelines. Use gradient elution in HPLC to resolve structurally similar degradants .

Advanced Consideration : For deuterated impurities (e.g., partially labeled byproducts), employ high-resolution MS (HRMS) to distinguish isotopic clusters and quantify trace contaminants .

How can researchers design reproducible studies to evaluate the stability of this compound under varying storage conditions?

Advanced Research Question

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and identify breakdown products using MS/MS .
  • Statistical modeling : Use Arrhenius equations to predict shelf life at standard storage temperatures (2–8°C). Deuterium’s bond strength may enhance thermal stability compared to non-deuterated analogs .

What literature review strategies are effective for identifying research gaps in this compound applications?

Basic Research Question

  • Database selection : Prioritize PubMed, SciFinder, and EMBASE using search terms like “deuterated Flurbiprofen” AND “pharmacokinetics” OR “analytical method” .
  • Exclusion criteria : Avoid non-peer-reviewed sources (e.g., ) and focus on journals like Molecules or International Journal of Pharmaceutical Sciences .

Advanced Consideration : Conduct systematic reviews with PRISMA guidelines to map existing studies on isotopic labeling in NSAIDs. Use tools like Covidence for screening and data extraction .

What preclinical safety protocols are essential when handling this compound in animal studies?

Basic Research Question

  • Toxicity mitigation : Adopt Procedure B from Prudent Practices (e.g., fume hoods, PPE) due to the compound’s moderate chronic toxicity .
  • Dose justification : Calculate maximum tolerated doses (MTD) based on prior Flurbiprofen data, adjusting for potential KIE-related potency changes .

How can isotopic labeling influence the interpretation of drug-drug interaction studies involving this compound?

Advanced Research Question

  • CYP450 interactions : Co-administer with CYP2C9 inhibitors (e.g., fluconazole) and compare metabolite ratios (deuterated vs. non-deuterated) to assess metabolic pathway alterations .
  • Data normalization : Use stable isotope-labeled internal standards (e.g., Flurbiprofen-¹³C) to correct for matrix effects in LC-MS/MS assays .

What validation criteria should govern the use of this compound as an internal standard in bioanalytical assays?

Advanced Research Question

  • Co-elution checks : Ensure the deuterated analog elutes distinctly from endogenous analytes and metabolites in biological matrices .
  • Cross-validation : Compare assay performance (accuracy, precision) between Flurbiprofen-d3 and commercially available standards (e.g., Vedaprofen-d3) to confirm equivalence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.